(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
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Overview
Description
The compound (5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a synthetic organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure features a thiazole ring fused to a triazole ring, with ethoxy and propoxy substituents on the phenyl rings, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-ethoxy-4-propoxybenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with thiosemicarbazide to form the corresponding thiosemicarbazones.
Cyclization: The thiosemicarbazones are then cyclized under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole core.
Final Step:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the thiazolo[3,2-b][1,2,4]triazole ring, potentially yielding dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
The compound has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole core can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor sites. The ethoxy and propoxy groups enhance its binding affinity and selectivity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-methoxyphenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- (5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Uniqueness
The presence of both ethoxy and propoxy groups in the compound provides a unique combination of electronic and steric effects, enhancing its reactivity and biological activity compared to similar compounds. This dual substitution pattern is less common and offers distinct advantages in terms of binding affinity and selectivity in biological systems.
Properties
CAS No. |
606962-94-1 |
---|---|
Molecular Formula |
C24H25N3O4S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O4S/c1-4-13-31-19-12-7-16(14-20(19)30-6-3)15-21-23(28)27-24(32-21)25-22(26-27)17-8-10-18(11-9-17)29-5-2/h7-12,14-15H,4-6,13H2,1-3H3/b21-15+ |
InChI Key |
QLDYGCDOHAOTSW-RCCKNPSSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2)OCC |
Origin of Product |
United States |
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